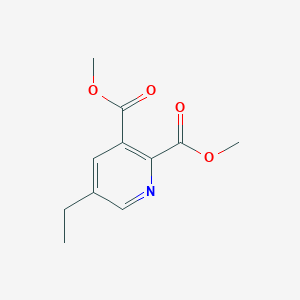

Dimethyl 5-ethylpyridine-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-ethylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-4-7-5-8(10(13)15-2)9(12-6-7)11(14)16-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGBLCUFEBWLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557724 | |

| Record name | Dimethyl 5-ethylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112112-37-5 | |

| Record name | Dimethyl 5-ethylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 5 Ethylpyridine 2,3 Dicarboxylate

De Novo Pyridine (B92270) Ring Formation Approaches

The construction of the pyridine ring from acyclic precursors, known as de novo synthesis, provides a versatile and fundamental approach to Dimethyl 5-ethylpyridine-2,3-dicarboxylate. These methods typically involve the condensation of smaller, readily available building blocks to assemble the heterocyclic core.

Condensation Reactions for Pyridinedicarboxylate Scaffolds

A prominent strategy for synthesizing the 5-ethylpyridinedicarboxylate system involves the cyclocondensation of a four-carbon dicarbonyl unit with a three-carbon α,β-unsaturated carbonyl component and a nitrogen source. This approach builds the pyridine ring in a convergent manner.

The Claisen condensation is a foundational carbon-carbon bond-forming reaction that is instrumental in preparing the dicarbonyl component required for the pyridine ring synthesis. organic-chemistry.orgresearchgate.netuniv-amu.fr This reaction involves the base-catalyzed condensation between two ester molecules to form a β-keto ester. organic-chemistry.orguniv-amu.fr

In a widely applied synthesis of the diethyl analogue of the target compound, the key intermediate, 2-chloro-3-oxo-succinic acid diethyl ester, is synthesized via a Claisen condensation. libretexts.org The reaction takes place between diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) using a strong base like sodium ethoxide as a catalyst. This step is crucial as it constructs the C4 backbone of the final pyridine ring, pre-functionalized for the subsequent cyclization step. The mechanism involves the deprotonation of ethyl chloroacetate to form an enolate, which then attacks the carbonyl carbon of diethyl oxalate, followed by the elimination of an ethoxide group to yield the desired β-keto ester derivative. libretexts.org

The cornerstone of this synthetic route is the cyclization reaction that forms the pyridine ring. This is achieved by reacting the pre-formed 2-chloro-3-oxo-succinic acid ester with 2-ethylacrolein (B1207793) (an α,β-unsaturated aldehyde) and a nitrogen source. libretexts.orgyoutube.com The 2-ethylacrolein molecule serves as the C3 component, providing the atoms that will become positions 4, 5, and 6 of the pyridine ring, with the ethyl group at the desired 5-position.

The choice of nitrogen source is a critical parameter in the cyclization step, significantly influencing reaction efficiency, yield, and environmental impact. libretexts.orgyoutube.com Several nitrogen donors have been explored for this transformation.

Initially, ammonium (B1175870) sulfamate (B1201201) was commonly used. libretexts.orgyoutube.com However, this method often required a significant excess of the reagent (e.g., a molar ratio of 2.2 equivalents relative to the dicarbonyl compound), leading to challenges in wastewater treatment due to the high salinity and sulfur content of the effluent. libretexts.org Other sources mentioned in the patent literature for similar cyclizations include ammonia (B1221849) and hydroxylamine (B1172632) sulfate (B86663). youtube.com

More recent process optimization has focused on using ammonium acetate (B1210297) as a more efficient and environmentally benign nitrogen source. libretexts.org Research has demonstrated that using ammonium acetate in an ethanol (B145695) solvent can achieve yields as high as 96.8%. libretexts.org The optimal conditions were identified by systematically varying the molar ratios of the reactants, with a ratio of 1:1.2:2.5 (dicarbonyl ester:2-ethyl acrolein:ammonium acetate) at 80°C proving most effective. libretexts.org The use of ammonium acetate represents a significant process improvement, reducing the environmental burden associated with the synthesis. libretexts.org

| Entry | Nitrogen Source | Molar Ratio (Dicarbonyl : α-Ethylacrolein : N-Source) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ammonium Acetate | 1 : 1.2 : 1.5 | 80 | 5 | Data Not Specified, lower than entry 3 |

| 2 | Ammonium Acetate | 1 : 1.2 : 2.0 | 80 | 5 | Data Not Specified, lower than entry 3 |

| 3 | Ammonium Acetate | 1 : 1.2 : 2.5 | 80 | 5 | 96.8 |

| 4 | Ammonium Sulfamate | 1 : 1 : 2.2 | General method, conditions not specified, noted as problematic |

Reactions Utilizing Halogenated Maleate (B1232345) or Fumarate Esters

An alternative conceptual approach to constructing the pyridine ring involves using different starting materials that can be envisioned to assemble the same core structure. One such analogous pathway involves the use of halogenated and aminated maleate esters.

While a direct, documented synthesis of this compound using diethyl aminochloromaleate and ethyl acrolein is not prominent in the literature, an analogous pathway can be proposed based on established reactivity principles. Diethyl aminochloromaleate is a form of enamine. Enamines are known to act as carbon nucleophiles and can react with α,β-unsaturated carbonyl compounds, such as ethyl acrolein, in a Michael-type conjugate addition. This is the fundamental principle of the Stork enamine synthesis.

In this hypothetical analogous pathway, the enamine (diethyl aminomaleate, potentially formed in situ from diethyl aminochloromaleate) would add to ethyl acrolein. This addition would form an intermediate that, upon cyclization and elimination, could theoretically lead to a dihydropyridine (B1217469). Subsequent oxidation would then yield the aromatic pyridine ring. This strategy represents a variation of the [3+3] cyclo-condensation approach, where the enamine serves as the three-atom (C-N-C) fragment and the α,β-unsaturated aldehyde provides the other three-carbon fragment.

Optimization of Acidic and Basic Catalyst Systems in Heterocyclization

The synthesis of the pyridine ring system, a core component of the target molecule, is often achieved through heterocyclization reactions. While direct synthesis of the dimethyl ester via this route is less commonly detailed, extensive research into its close analog, diethyl 5-ethylpyridine-2,3-dicarboxylate, provides critical insights into the optimization of catalytic systems.

One prominent method involves the cyclization of precursors like 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein. asianpubs.org The choice of nitrogen source in this reaction is crucial and also functions as a catalyst. Ammonium acetate has been identified as an effective and more environmentally benign alternative to other nitrogen sources like ammonium sulfamate. asianpubs.orggoogle.com Optimization studies have focused on several key parameters to maximize yield and process efficiency. asianpubs.org

Key findings from the optimization of the synthesis of the diethyl analog are summarized below:

| Parameter | Condition | Effect on Yield | Reference |

| Nitrogen Source | Ammonium Acetate | High yield (96.8%), reduced wastewater salinity | asianpubs.org |

| Molar Ratio | M1*:2-ethyl acrolein:ammonium acetate = 1:1.2:2.5 | Optimal for achieving high yield | asianpubs.org |

| Reaction Temperature | 80 °C | Identified as the optimal temperature for the reaction | asianpubs.orggoogle.com |

| Solvent | Absolute Ethanol | Effective medium for the cyclization reaction | asianpubs.org |

| Reaction Time | 5 hours | Sufficient time for reaction completion at 80°C | asianpubs.org |

| M1 refers to 2-chloro-3-oxo-succinic acid diethyl ester |

This optimized process, utilizing ammonium acetate as the nitrogen source and catalyst in ethanol, demonstrates a highly efficient route to the 5-ethylpyridine-2,3-dicarboxylate scaffold, achieving yields up to 96.8%. asianpubs.org The use of ammonium acetate is particularly noteworthy as it replaces less efficient or more problematic reagents, thereby reducing the environmental impact of the synthesis. asianpubs.org

Ring-Forming Reactions from Diethyl N-Hydroxyaspartate and Related Precursors (Analogous Studies)

While the direct use of Diethyl N-hydroxyaspartate for the synthesis of this compound is not prominently documented, analogous ring-forming reactions provide a conceptual framework for pyridine synthesis. The construction of the pyridine ring often relies on the condensation of carbonyl compounds with an ammonia source. baranlab.org

One of the foundational approaches is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. baranlab.org Another general strategy involves the reaction of 1,5-dicarbonyl compounds with ammonia or hydroxylamine. baranlab.org The use of hydroxylamine can be advantageous as it avoids a separate oxidation step. baranlab.org

More advanced strategies include inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes, which have become a favored method for constructing pyridine rings. baranlab.org These cycloaddition reactions form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction or scission to yield the final pyridine product. baranlab.org These varied methodologies illustrate the chemical principles that could be applied to precursors like aspartic acid derivatives to construct the pyridine core.

Esterification Routes to this compound

A primary and direct route to synthesizing this compound is through the esterification of its corresponding dicarboxylic acid.

Direct Esterification of 5-Ethylpyridine-2,3-dicarboxylic Acid

The synthesis of this compound can be achieved by the direct esterification of 5-Ethylpyridine-2,3-dicarboxylic acid with methanol (B129727). This dicarboxylic acid precursor is typically prepared via the hydrolysis of a corresponding diester, such as the diethyl ester, often using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. prepchem.comepo.org Once the diacid is isolated and dried, it can be subjected to esterification conditions. prepchem.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity. mdpi.com This is followed by a nucleophilic attack from the alcohol (methanol), leading to a tetrahedral intermediate. mdpi.com Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com

Catalytic Systems for Direct Diesterification (e.g., Concentrated Sulfuric Acid, p-Toluenesulfonic Acid)

The esterification of pyridine carboxylic acids typically requires an acid catalyst to proceed at a reasonable rate. google.com Homogeneous acid catalysts are central to many industrial esterification processes. mdpi.com

Commonly used catalytic systems for this type of transformation include:

Concentrated Sulfuric Acid (H₂SO₄): A strong mineral acid widely used as a catalyst in esterification. It acts as both a catalyst and a dehydrating agent, helping to shift the reaction equilibrium towards the product side. mdpi.comgoogle.com

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid. It is an effective catalyst for esterification reactions.

Other Solid Acid Catalysts: In a move towards greener chemistry, solid acid catalysts such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont) and ion-exchange resins have been explored for the esterification of dicarboxylic acids. researchgate.net These heterogeneous catalysts offer advantages in terms of separation, recovery, and reusability. mdpi.comresearchgate.net

A specialized catalytic approach involves preparing the catalyst by first esterifying a pyridine carboxylic acid with an alcohol in the presence of an acid like sulfuric acid. google.com The resulting salt of the pyridine carboxylic acid ester and the acid is believed to be the active catalytic agent for subsequent reactions, allowing for direct distillation of the product from the reaction mixture. google.com

Solvent Effects on Esterification Efficiency (e.g., Toluene (B28343), Benzene, Dichloroethane)

The choice of solvent can significantly influence the efficiency of esterification reactions. In many cases, the alcohol reactant (methanol) can also serve as the solvent if used in sufficient excess. However, for reactions involving the removal of water, an azeotrope-forming solvent is often employed.

Toluene and Benzene: These solvents are commonly used to facilitate the removal of water produced during the esterification via azeotropic distillation (e.g., using a Dean-Stark apparatus). By continuously removing water, the reaction equilibrium is driven towards the formation of the ester, thereby increasing the final yield. The use of toluene has been noted in the preparation of related pyridine-2,3-dicarboxylic acid intermediates. googleapis.com

Dichloroethane: A chlorinated solvent that can be used for esterification reactions.

Protic vs. Aprotic Solvents: The reactivity of pyridine carboxylic acids can be influenced by the nature of the solvent. Studies on the reaction of pyridine carboxylic acids with diazodiphenylmethane (B31153) showed that reaction rates were higher in protic solvents compared to aprotic solvents. researchgate.net While the reaction mechanism is different, this highlights the significant role of solute-solvent interactions. researchgate.net

In some modern approaches, solvent-free conditions are sought to develop more environmentally friendly processes. researchgate.net

Reaction Condition Optimization for High Yield and Purity (e.g., Reactant Ratios, Temperature, Reaction Time)

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. researchgate.net The principles of this optimization are general to esterification reactions and can be applied specifically to this synthesis.

Key Parameters for Optimization:

| Parameter | General Optimization Strategy | Expected Outcome | Reference |

| Reactant Ratios | An excess of methanol is typically used to shift the equilibrium towards the product side, maximizing the conversion of the dicarboxylic acid. | Increased yield of the diester. | researchgate.net |

| Catalyst Concentration | The amount of acid catalyst (e.g., H₂SO₄) must be optimized. Too little catalyst results in a slow reaction, while too much can lead to side reactions and purification challenges. | A balance between reaction rate and selectivity, minimizing byproducts. | researchgate.net |

| Temperature | The reaction is often performed at the reflux temperature of the alcohol/solvent mixture to increase the reaction rate. However, excessively high temperatures can cause degradation. | Faster reaction rates and higher conversion within a reasonable timeframe. | asianpubs.orgresearchgate.net |

| Reaction Time | The reaction is monitored over time (e.g., by TLC or GC) to determine the point of maximum conversion. Prolonged reaction times may not increase yield and could lead to byproduct formation. | Ensures complete reaction without significant degradation of the product. | asianpubs.orggoogleapis.com |

| Water Removal | As an equilibrium reaction, the removal of water is critical. This is often achieved by using a dehydrating agent (like excess H₂SO₄) or azeotropic distillation. | Drives the reaction to completion, resulting in a higher yield. | googleapis.com |

By systematically adjusting these parameters, the direct esterification of 5-Ethylpyridine-2,3-dicarboxylic acid can be fine-tuned to produce this compound in high yield and purity.

Indirect Esterification Strategies from 5-Ethylpyridine-2,3-dicarboxylic Acid (Analogous Studies)

An alternative route to obtaining this compound is through the esterification of its corresponding diacid, 5-Ethylpyridine-2,3-dicarboxylic Acid. This indirect method involves two primary stages: the synthesis of the dicarboxylic acid and its subsequent conversion to the dimethyl ester.

The precursor, 5-ethylpyridine-2,3-dicarboxylic acid, can be prepared via the hydrolysis of its corresponding diester, such as Diethyl 5-ethylpyridine-2,3-dicarboxylate. This reaction is typically carried out by refluxing the diester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the dicarboxylic acid. prepchem.com One documented procedure involves refluxing the diethyl ester with aqueous sodium hydroxide, separating the resulting aqueous layer, and acidifying it with sulfuric acid to yield the white crystals of 5-ethylpyridine-2,3-dicarboxylic acid. prepchem.com

Once the 5-ethylpyridine-2,3-dicarboxylic acid is isolated, it can be converted to this compound through standard esterification procedures. While specific studies on the dimethyl ester are scarce, the principles of Fischer-Speier esterification are directly applicable. This would involve reacting the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the reaction to completion. The general applicability of this method is well-established for converting carboxylic acids to their methyl esters.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for pyridine esters like this compound hinges on a comparative analysis of various factors, including reaction efficiency, environmental impact, and industrial-scale feasibility.

Assessment of Atom Economy and Reaction Efficiency for Pyridine Ester Syntheses

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Syntheses with high atom economy are inherently more efficient and generate less waste.

Multi-component reactions (MCRs), such as the Hantzsch pyridine synthesis, are classic examples of atom-economical processes. wikipedia.orgfiveable.me The Hantzsch reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which is then oxidized to the pyridine ring. wikipedia.orgorganic-chemistry.org This approach is highly convergent, forming the complex pyridine scaffold in a single step and incorporating the majority of the reactants' atoms into the product. nih.gov

In contrast, linear synthetic sequences, which may involve protection-deprotection steps or the use of stoichiometric reagents that are not incorporated into the final product, tend to have lower atom economy. For instance, syntheses that generate significant inorganic salt byproducts would score poorly in this metric. The ideal chemical process incorporates all reactant atoms into the final products, achieving 100% atom economy. jocpr.com

Below is a comparative table illustrating the general atom economy of different reaction types relevant to pyridine synthesis.

| Reaction Type | General Description | Atom Economy | Key Advantages |

| Addition Reactions | Two or more molecules combine to form a larger one. | High (often 100%) | All reactant atoms are incorporated into the product. |

| Multi-component Reactions | Three or more reactants combine in a single step. | High | High efficiency, reduced reaction times, and less waste. nih.govrasayanjournal.co.in |

| Substitution Reactions | A functional group is replaced by another. | Moderate | Versatile, but generates byproducts. |

| Elimination Reactions | A molecule splits into two or more smaller ones. | Low | Inherently generates byproducts. |

This table provides a generalized view of atom economy for different reaction classes.

Evaluation of Environmental Impact and "Green" Aspects of Methodologies

The environmental footprint of a synthetic method is a critical consideration. Traditional methods for synthesizing pyridine and pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in Modern "green" chemistry approaches seek to mitigate these issues. rasayanjournal.co.innih.govresearchgate.net

Key green chemistry considerations include:

Solvent Choice : Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids is a primary goal. rasayanjournal.co.inbiosynce.com Some reactions have been successfully performed in aqueous micelles or even under solvent-free conditions. wikipedia.orgresearchgate.net

Catalysis : The use of catalysts, particularly recyclable heterogeneous catalysts, is preferred over stoichiometric reagents as they reduce waste and can often be used in smaller quantities. researchgate.net

Energy Efficiency : Techniques like microwave-assisted synthesis can dramatically shorten reaction times, leading to significant energy savings and often higher yields compared to conventional heating. nih.govrasayanjournal.co.in

Alternative Reagents : Replacing hazardous reactants with safer alternatives is crucial. For example, in the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate, using ammonium acetate as the nitrogen source is considered more environmentally friendly than using ammonium sulfamate, as it reduces the salinity and sulfur content of the wastewater. asianpubs.org

Multicomponent reactions are often considered environmentally friendly due to their high efficiency, reduced reaction times, and potential for minimizing solvent use and waste streams. nih.gov

Industrial Scalability and Economic Feasibility of Synthetic Routes for Analogues

For a synthetic route to be commercially viable, it must be scalable, cost-effective, and safe for large-scale production. googleapis.com The synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate for dyes, medicines, and pesticides, provides valuable insights into these challenges. asianpubs.org

Older industrial processes for this analogue were often plagued by issues such as high costs, low yields, and significant pollution, which diminished their economic and social benefits. asianpubs.org Patents for the industrial manufacture of pyridine-2,3-dicarboxylic acid compounds highlight the need for processes that operate under mild conditions and simplify the disposal of waste liquids. googleapis.com

Key factors influencing industrial feasibility include:

Raw Material Costs : The price and availability of starting materials are paramount. Routes that utilize inexpensive and readily available precursors are favored.

Process Optimization : Optimizing reaction conditions, such as temperature, pressure, and reactant ratios, is essential to maximize yield and throughput. For instance, a process for the diethyl analogue using ammonium acetate as the nitrogen source achieved a yield of 96.8% under optimized conditions (80°C for 5 hours in ethanol), making it a promising candidate for large-scale production. asianpubs.org

Capital and Operational Costs : The initial investment in reactors and other equipment, as well as ongoing operational costs (energy, labor, waste disposal), significantly impact economic feasibility. The bio-based production of pyridines, for example, requires substantial capital for specialized bioreactors, and faces challenges from raw material price volatility and competition from established petrochemical routes. openpr.com

Yield and Purity : High yields and product purity are crucial to minimize costly purification steps. Processes that yield the target compound in high purity directly from the reaction mixture are highly desirable. googleapis.com

The development of efficient, one-pot syntheses and the move towards greener methodologies are driven by both environmental concerns and strong economic incentives, as they often lead to higher yields, reduced waste treatment costs, and safer operational procedures. nih.govasianpubs.org

Mechanistic Investigations of Reactions Involving Dimethyl 5 Ethylpyridine 2,3 Dicarboxylate

Elucidation of Pyridine (B92270) Ring Formation Mechanisms

The synthesis of the pyridine core of molecules like Dimethyl 5-ethylpyridine-2,3-dicarboxylate is a cornerstone of heterocyclic chemistry. The arrangement of substituents on the pyridine ring is achieved through specific cyclocondensation reactions, with mechanisms that are variations of classical organic reactions. The formation of this particular substituted pyridine can be understood through a modified Hantzsch-type synthesis.

A plausible mechanism for the formation of this compound proceeds through several key intermediates, combining elements of Knoevenagel condensation and Michael addition:

Enamine Formation : One of the dicarboxylate precursors reacts with the nitrogen donor (e.g., ammonia (B1221849) from ammonium (B1175870) acetate) to form an enamine intermediate.

Knoevenagel Condensation : Concurrently, the other dicarboxylate precursor undergoes a Knoevenagel-type condensation with the aldehyde (2-ethyl acrolein). This step is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. mdpi.org

Cyclization and Dehydration : The resulting intermediate undergoes intramolecular cyclization, where the amino group attacks one of the ester carbonyls, followed by dehydration to form a 1,4-dihydropyridine (B1200194) ring. organic-chemistry.org

Aromatization : The final step is the oxidation of the dihydropyridine (B1217469) intermediate to the stable aromatic pyridine ring. This step is driven by the thermodynamic stability of the aromatic system and can be facilitated by an oxidizing agent or may occur in situ. wikipedia.org

The Knoevenagel–Fries modification specifically allows for the synthesis of unsymmetrical pyridine compounds, which is relevant in this case due to the different substituents at the 2, 3, and 5 positions. wikipedia.org

The choice of catalysts and reagents is critical in directing the reaction towards the desired pyridinedicarboxylate product, maximizing yield and minimizing side reactions.

Nitrogen Source : In the synthesis of 5-ethylpyridine-2,3-dicarboxylate esters, ammonium acetate (B1210297) is often used as the nitrogen source. mdpi.org It is preferred over alternatives like ammonium sulfamate (B1201201) or hydroxylamine (B1172632) sulfate (B86663) because it provides a high nitrogen-atom utilization ratio and is readily soluble in common reaction solvents like ethanol (B145695), allowing the reaction to proceed in a homogeneous state, which leads to higher yields and better product quality. mdpi.org The acetate ion can also act as a mild base to facilitate proton transfer steps in the mechanism.

Catalysts : The condensation steps can be catalyzed by weak bases. Amines such as piperidine (B6355638) are often used in Knoevenagel condensations to deprotonate the active methylene compound, forming a more potent nucleophile. mdpi.org In some Hantzsch syntheses, acids like p-toluenesulfonic acid (PTSA) have been used to catalyze the reaction, particularly when carried out in aqueous micelles. wikipedia.org For laboratory and industrial preparations, the choice of catalyst depends on balancing reaction speed, yield, and environmental considerations. Recent research has explored heterogeneous catalysts and ionic liquids to create more environmentally friendly ("greener") synthesis protocols. wikipedia.org

Solvent : Ethanol is a commonly used solvent for this type of synthesis. mdpi.org It is effective at dissolving the reactants, including the polar ammonium acetate, and has a suitable boiling point for the reaction temperatures typically employed (e.g., 70-80 °C). mdpi.org The polarity of the solvent can influence the reaction kinetics, affecting the stability of charged intermediates and transition states.

| Reagent/Catalyst | Role in Synthesis | Rationale for Use |

| Ammonium Acetate | Nitrogen source for the pyridine ring | High nitrogen utilization, good solubility in ethanol, promotes homogeneous reaction conditions. mdpi.org |

| Weakly Basic Amines (e.g., Piperidine) | Catalyst for Knoevenagel condensation | Facilitates deprotonation of the active methylene compound to form an enolate ion. mdpi.org |

| Ethanol | Reaction Solvent | Good solubility for reactants, suitable boiling point for reaction temperature. mdpi.org |

| p-Toluenesulfonic acid (PTSA) | Acid Catalyst | Can be used to promote condensation, especially in alternative media like aqueous micelles. wikipedia.org |

Kinetic Studies of Formation and Transformation Reactions

Understanding the kinetics of the reactions that form and modify this compound is essential for process optimization and control. This involves studying the reaction rates, determining the order of the reaction with respect to each reactant, and understanding how external parameters influence the speed of the reaction.

Rate = k [Aldehyde] [β-Ketoester] [Ammonia]

However, since the mechanism is complex, the experimentally determined rate law may be simplified. If the reaction is followed by monitoring the disappearance of a reactant under pseudo-first-order conditions (where other reactants are in large excess), the rate constant (k) can be determined. For a typical Knoevenagel condensation, rate constants can vary significantly depending on the specific reactants and conditions used.

The kinetics of chemical reactions are highly sensitive to the conditions under which they are performed.

Temperature : Increasing the reaction temperature generally increases the reaction rate. As shown in studies of Knoevenagel condensations, raising the temperature can significantly improve the product yield within a given timeframe. researchgate.net For example, in one study, the yield increased from 56% at 25 °C to 95% at 40 °C. researchgate.net However, there is an optimal temperature range; for the synthesis of the related diethyl ester, a temperature of 70–80 °C is specified, suggesting that higher temperatures might promote side reactions or decomposition. mdpi.org

Solvent : The solvent plays a crucial role by solvating the reactants and stabilizing intermediates and transition states. The choice of solvent can dramatically affect the reaction rate. Non-polar solvents may be used, but polar solvents like ethanol are often preferred for their ability to dissolve polar reactants like ammonium acetate. mdpi.org The solvent's properties can influence which reaction pathway is favored, thereby affecting the final product distribution.

Table: Effect of Temperature on Knoevenagel Condensation Yield (Illustrative data based on a representative reaction)

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 | 10 | 56 |

| 30 | 10 | 72 |

| 40 | 10 | 95 |

| 50 | 10 | 94 |

This table is based on data for a Knoevenagel condensation between 4-nitrobenzaldehyde (B150856) and 1,3-dihydroindol-2-one and serves to illustrate the general effect of temperature. researchgate.netresearchgate.net

Mechanisms of Functional Group Transformations on the Pyridine Ring and Side Chains

Once the this compound core has been synthesized, its functional groups—the two methyl ester groups and the ethyl side chain—can be chemically modified. These transformations allow the molecule to be used as a versatile intermediate for more complex structures.

Ester Group Transformations : The two dimethyl ester groups at the 2- and 3-positions are susceptible to nucleophilic acyl substitution.

Hydrolysis : The esters can be hydrolyzed to the corresponding dicarboxylic acid (5-ethylpyridine-2,3-dicarboxylic acid) under either acidic or basic conditions. In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then expels the methoxide (B1231860) leaving group. A final protonation step yields the carboxylate.

Reduction : The ester groups can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgharvard.edu The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol. This would convert this compound into 5-ethylpyridine-2,3-dimethanol.

Side-Chain Transformations : The ethyl group at the 5-position can also undergo reactions, particularly at the benzylic-like carbon (the carbon atom attached directly to the pyridine ring).

Oxidation : The ethyl side chain can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This reaction requires the presence of at least one hydrogen atom on the carbon attached to the ring. The reaction proceeds to convert the entire alkyl side chain into a –COOH group, transforming the starting material into pyridine-2,3,5-tricarboxylic acid (after subsequent hydrolysis of the ester groups).

Radical Halogenation : The benzylic-like position of the ethyl group is susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This would introduce a bromine atom at the carbon adjacent to the pyridine ring, forming Dimethyl 5-(1-bromoethyl)pyridine-2,3-dicarboxylate, a useful intermediate for further nucleophilic substitution reactions. libretexts.org

Mechanistic Studies of Bromination Reactions on Related Pyridine Esters

The bromination of pyridine rings, particularly those substituted with deactivating groups like esters, proceeds via an electrophilic aromatic substitution mechanism. However, the pyridine nucleus is inherently electron-deficient, making it less reactive towards electrophiles than benzene. The presence of two carboxylate groups, as seen in derivatives of pyridine-2,3-dicarboxylate, further deactivates the ring, necessitating specific conditions or reagents for bromination to occur.

Studies on related pyridine derivatives have utilized various brominating agents to overcome the ring's low reactivity. Common reagents include N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and pyridinium (B92312) bromide–perbromide. mdpi.comgoogle.com The choice of reagent and reaction conditions significantly influences the selectivity and efficiency of the bromination process. For instance, processes using DBDMH in the presence of oleum (B3057394) have been developed to enhance selectivity and provide an economically viable method for producing brominated pyridines on a larger scale. google.com

The mechanism for the bromination of pyridine esters can be understood by examining analogous reactions. For example, the α-bromination of acetophenone (B1666503) derivatives under acidic conditions involves the initial protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. nih.gov This enol then acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂ or a protonated N-bromo compound). nih.gov

In the context of a pyridine dicarboxylate, the reaction is an electrophilic attack on the aromatic ring itself rather than a side chain. The position of bromination is directed by the combined electronic effects of the nitrogen heteroatom and the ester substituents. The nitrogen atom and the ester groups are electron-withdrawing, deactivating the ring, particularly at the α and γ positions relative to the nitrogen. The ethyl group at the 5-position is an activating group, directing electrophiles to the ortho and para positions relative to itself. The interplay of these directing effects determines the final regioselectivity of the bromination. Research on the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester provides direct insight into the kinetics and mechanism for this class of compounds. researchgate.net The reaction conditions for such transformations often require elevated temperatures or the use of strong acids to facilitate the generation of a potent electrophilic bromine species.

Interactive Table: Brominating Agents used for Pyridine and Related Derivatives

| Brominating Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Methanol (B129727) or Oleum | mdpi.comgoogle.com |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Oleum, no additional solvent | google.com |

| Pyridinium bromide–perbromide | - | Ethyl acetate | mdpi.com |

Pathways of Oxidative Conversion of Alkylpyridine Moieties

The oxidative conversion of the ethyl group on the pyridine ring of compounds like this compound is a key transformation pathway. Mechanistic studies on the closely related compound 2-methyl-5-ethylpyridine (MEP) provide significant insights into these oxidative processes, particularly in vapor-phase reactions using modified vanadium oxide catalysts. researchgate.netect-journal.kz

The oxidation of MEP proceeds through several key intermediates, indicating a stepwise conversion of the alkyl groups. ect-journal.kzresearchgate.net The interaction between the basic pyridine nitrogen and acidic sites on the catalyst surface is believed to increase the reactivity of the substituents, particularly at the 2-position. ect-journal.kz

The proposed oxidative pathways for MEP involve the initial oxidation of either the methyl or the ethyl group. Experimental evidence shows the formation of intermediates such as 2-methyl-5-acetylpyridine and di(5-ethyl)-2-pyridil. researchgate.netect-journal.kz This suggests that the ethyl group can be oxidized to an acetyl group. Further oxidation can lead to the cleavage of the C-C bond and the formation of carboxylic acids, such as nicotinic acid, or complete oxidation to CO₂. researchgate.net

The selectivity towards different oxidation products is highly dependent on the reaction conditions, including temperature, catalyst composition, and the presence of other reactants like ammonia (in the case of ammoxidation). researchgate.net For example, the conversion of MEP on a modified vanadium oxide catalyst can yield a variety of products, as detailed in the table below.

Interactive Table: Intermediates and Products in the Oxidative Conversion of 2-methyl-5-ethylpyridine (MEP) researchgate.net

| Compound | Role in Pathway |

|---|---|

| 2-methyl-5-vinylpyridine | Intermediate |

| 2-methyl-5-acetylpyridine | Intermediate |

| 3-acetylpyridine | Intermediate |

| Pyridine-3-aldehyde | Intermediate |

| Di(5-ethyl)-2-pyridil | Intermediate (Diketone) |

| Nicotinic acid | Product |

| Pyridine-2-aldehyde | Intermediate |

| Pyridine | Product (from decarboxylation) |

These studies indicate that the oxidative conversion of the 5-ethyl group in this compound would likely proceed through a similar pathway, initiated by oxidation at the benzylic position of the ethyl group to form a ketone, which could then undergo further oxidation.

Chemical Reactivity and Derivatization of Dimethyl 5 Ethylpyridine 2,3 Dicarboxylate

Transformations of the Ester Groups

Hydrolysis to Carboxylic Acid Derivatives (e.g., 5-Ethylpyridine-2,3-dicarboxylic Acid)

The hydrolysis of the diester to its corresponding dicarboxylic acid is a fundamental transformation. While specific studies on the dimethyl ester are not prevalent, the hydrolysis of the analogous diethyl 5-ethylpyridine-2,3-dicarboxylate is well-documented and provides a clear procedural model. This reaction is typically achieved through saponification using a strong base, followed by acidification.

In a representative procedure, the diethyl ester is refluxed with an aqueous solution of sodium hydroxide (B78521). google.com This process converts the ester groups into sodium carboxylates. Subsequent acidification of the reaction mixture with a strong acid, such as sulfuric acid, protonates the carboxylates, leading to the precipitation of 5-Ethylpyridine-2,3-dicarboxylic acid as a white crystalline solid. google.com The reaction proceeds to completion and yields the dicarboxylic acid in a pure form after filtration and drying. The same principle of base-catalyzed hydrolysis followed by acidic workup is expected to apply to Dimethyl 5-ethylpyridine-2,3-dicarboxylate.

Table 1: Representative Reaction Conditions for Hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

| Reactant | Reagents | Solvent | Reaction Time | Temperature | Product |

|---|

Transesterification Reactions with Various Alcohols

Transesterification is a crucial process for modifying the ester groups of this compound, allowing for the introduction of different alkyl or aryl groups. This reaction involves the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.org The process is typically catalyzed by either an acid or a base. wikipedia.org

Acid-catalyzed transesterification involves the protonation of the carbonyl group, which enhances its electrophilicity, making it more susceptible to nucleophilic attack by an alcohol. Conversely, base-catalyzed transesterification proceeds by deprotonating the alcohol, thereby increasing its nucleophilicity. The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. wikipedia.org While specific examples involving this compound are not extensively detailed in the literature, the general principles of transesterification are applicable. The synthesis of various polyesters from diesters and diols is a large-scale application of this reaction. wikipedia.org

Reduction of Diester Functionalities to Aldehyde or Alcohol Derivatives

The reduction of the diester functionalities of this compound can lead to the formation of corresponding diols, dialdehydes, or a combination of alcohol and aldehyde groups, depending on the reducing agent and reaction conditions.

The complete reduction of both ester groups to primary alcohols can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the corresponding diol, (5-ethylpyridine-2,3-diyl)dimethanol.

Selective reduction to the aldehyde is more challenging as aldehydes are generally more reactive than esters towards reduction. However, the use of less reactive hydride reagents or carrying out the reaction at low temperatures can sometimes allow for the isolation of the aldehyde. The hydrogenation of dicarboxylic acids to diols over heterogeneous catalysts, such as Re-Pd systems, has also been reported, suggesting that catalytic hydrogenation could be another viable route for the reduction of the diester. researchgate.net

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles, leading to N-oxidation and N-alkylation products.

N-Oxidation and N-Alkylation Studies

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide by treatment with various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide exhibits altered reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. researchgate.net Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. semanticscholar.org

N-Alkylation: The pyridine nitrogen can also act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. quimicaorganica.org This N-alkylation reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The reaction is typically carried out by heating the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent. Studies on bis(imino)pyridine systems have shown that N-alkylation can be achieved with organometallic reagents like MeLi, MgR₂, and ZnR₂. nih.gov

Reactions at the 5-Ethyl Side Chain

The ethyl group at the 5-position of the pyridine ring can also undergo chemical transformations, particularly at the benzylic position (the carbon atom attached to the pyridine ring).

Oxidation of the ethyl side chain can lead to various products depending on the reaction conditions and the oxidizing agent used. Strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can oxidize the alkyl side chain to a carboxylic acid group. researchgate.netlibretexts.org The vapor-phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been shown to yield intermediates such as 2-methyl-5-acetylpyridine, indicating that partial oxidation of the ethyl group is also possible. ect-journal.kzresearchgate.net

Furthermore, the benzylic hydrogens of the ethyl group are susceptible to free-radical substitution. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position. daneshyari.com This brominated derivative can then serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions.

Table 2: Summary of Potential Reactions at the 5-Ethyl Side Chain

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | KMnO₄ or HNO₃ | 2,3-Dicarboxy-5-pyridinecarboxylic acid |

| Partial Oxidation | Vanadium Oxide Catalyst | 5-Acetyl-2,3-pyridinedicarboxylic acid dimethyl ester |

Selective Oxidation of the Ethyl Group to Carboxylic Acid or Other Functionalities

The ethyl group at the 5-position of the pyridine ring is susceptible to oxidation to various functionalities, most notably a carboxylic acid. This transformation is a key step in the synthesis of pyridine-2,3,5-tricarboxylic acid and its derivatives, which are valuable building blocks in organic synthesis. The selective oxidation of the ethyl group, while preserving the integrity of the methyl ester groups, requires carefully chosen reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid, are commonly employed for the oxidation of alkyl side chains on aromatic rings. While direct experimental data on the oxidation of this compound is not extensively detailed in publicly available literature, analogies can be drawn from the oxidation of related substituted pyridines. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) (a related compound) yields isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), demonstrating the feasibility of oxidizing the ethyl group.

The reaction conditions for such oxidations are critical to achieve the desired product and prevent over-oxidation or degradation of the starting material. Key parameters that are typically optimized include the choice of oxidant, reaction temperature, solvent system, and the use of phase-transfer catalysts.

Table 1: Potential Conditions for Selective Oxidation of the Ethyl Group

| Oxidizing Agent | Solvent System | Temperature (°C) | Potential Products |

| Potassium Permanganate (KMnO₄) | Water/Pyridine | 80-100 | Pyridine-2,3,5-tricarboxylic acid |

| Nitric Acid (HNO₃) | Water | High | Pyridine-2,3,5-tricarboxylic acid |

| Chromic Acid (H₂CrO₄) | Acetic Acid/Water | 50-70 | 5-(1-Hydroxyethyl)pyridine-2,3-dicarboxylic acid, 5-Acetylpyridine-2,3-dicarboxylic acid |

It is important to note that the hydrolysis of the methyl ester groups can occur under harsh oxidative conditions, leading to the formation of the corresponding carboxylic acids at positions 2 and 3 as well. To mitigate this, milder oxidizing agents or protective group strategies for the esters might be necessary for achieving high selectivity.

Functionalization of the Ethyl Group (e.g., halogenation, alkylation)

Beyond oxidation, the ethyl group of this compound can be functionalized through various other chemical transformations, including halogenation and alkylation. These modifications introduce new reactive handles on the molecule, enabling further derivatization and the synthesis of a wider range of compounds.

Halogenation:

The benzylic-like position of the carbon atom adjacent to the pyridine ring in the ethyl group is a prime target for free-radical halogenation. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of such positions in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This reaction is expected to proceed via a free-radical chain mechanism, leading to the formation of Dimethyl 5-(1-bromoethyl)pyridine-2,3-dicarboxylate.

The introduction of a halogen atom at this position significantly enhances the synthetic utility of the molecule, as it can be readily displaced by a variety of nucleophiles to introduce new functional groups. For example, it can serve as a precursor for the synthesis of amines, ethers, and other derivatives. Research on the bromination of the closely related "5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester" suggests the feasibility of such a transformation on this molecular scaffold.

Alkylation:

Alkylation of the ethyl group is less straightforward and typically requires the generation of a carbanion at the benzylic position. This can be achieved by deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion can then react with an alkyl halide to form a new carbon-carbon bond, leading to the elongation or branching of the side chain.

The choice of base and reaction conditions is crucial to avoid competing reactions, such as nucleophilic attack on the ester carbonyl groups or the pyridine ring itself. The electron-withdrawing nature of the dicarboxylate groups may increase the acidity of the benzylic protons, potentially facilitating the deprotonation step.

Table 2: Potential Reactions for Functionalization of the Ethyl Group

| Reaction Type | Reagents | Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Dimethyl 5-(1-bromoethyl)pyridine-2,3-dicarboxylate |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Dimethyl 5-(1-alkylethyl)pyridine-2,3-dicarboxylate |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

In the context of derivatizing this compound, regioselectivity primarily pertains to the specific site of reaction on the molecule. For the functionalization of the ethyl group, the reaction is expected to be highly regioselective for the benzylic position (the carbon atom directly attached to the pyridine ring). This is due to the resonance stabilization of the intermediate radical or carbanion formed at this position by the adjacent pyridine ring.

Reactions involving the pyridine ring itself, such as electrophilic aromatic substitution, are generally disfavored due to the deactivating effect of the nitrogen atom and the two ester groups. If such reactions were to occur, they would likely be directed to the 4-position, which is the least deactivated position. Nucleophilic aromatic substitution, on the other hand, would be directed to the positions ortho and para to the nitrogen atom (positions 2, 4, and 6), but the existing substituents at positions 2 and 3 would sterically and electronically influence the outcome.

Stereoselectivity:

When functionalization of the ethyl group creates a new chiral center at the benzylic carbon, the potential for stereoselectivity arises. For instance, in the synthesis of Dimethyl 5-(1-hydroxyethyl)pyridine-2,3-dicarboxylate through the reduction of an acetyl group, the use of a chiral reducing agent could lead to the preferential formation of one enantiomer over the other.

Similarly, in alkylation reactions, if the incoming alkyl group is introduced to a prochiral center, diastereomers could be formed. The stereochemical outcome of such reactions would depend on the specific reagents and reaction conditions employed, as well as any potential directing effects from the existing functional groups on the molecule. However, detailed studies on the stereoselective derivatization of this compound are not widely reported, and achieving high levels of stereocontrol would likely require the development of specific asymmetric methodologies.

Applications of Dimethyl 5 Ethylpyridine 2,3 Dicarboxylate As a Synthetic Intermediate

Role in the Synthesis of Heterocyclic Compounds

The structure of Dimethyl 5-ethylpyridine-2,3-dicarboxylate is particularly well-suited for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds.

| Reactants | Base | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Diethyl 5-ethylpyridine-2,3-dicarboxylate & 2-amino-2,3-dimethylbutyramide | Sodium Hydride (NaH) | Ambient Temperature | Exothermic reaction, high yield of imidazolinone | nih.gov |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate & 2-amino-2,3-dimethylbutyramide | CH₃ONa, t-C₄H₉OK | Higher Temperature | Lower yields compared to NaH | nih.gov |

| 2,3-dicarboxymethyl-5-ethylpyridine & 2-aminoamide-3-methylbutane | tert-butoxide | - | Production of Imazethapyr | nih.gov |

Diethyl 5-ethylpyridine-2,3-dicarboxylate is explicitly identified as a reagent for preparing imidazolinylpyridinecarboxylic acids (referred to as midazolinylpyridinecarboxylic acid in some literature) through its reaction with an aminobutyramide. pharmaffiliates.com This reaction forms the core of the imidazolinone ring fused to the pyridine (B92270) structure, a key step in the synthesis of a class of herbicides. googleapis.com The process highlights the role of the dicarboxylate as a critical electrophilic component that reacts with the nucleophilic amine groups of the aminobutyramide to initiate condensation and subsequent cyclization.

Building Block for Complex Organic Molecules

Beyond herbicide synthesis, the pyridine-2,3-dicarboxylate framework is a valuable scaffold for creating a diverse range of complex organic structures with potential applications in medicine and materials science.

Pyridine-2,3-dicarboxylic acid compounds are valuable intermediates for producing agricultural chemicals and pharmaceuticals. googleapis.com The pyridine dicarboxamide scaffold, derived from the corresponding dicarboxylate, is a subject of research for the discovery of new pharmacologically active compounds. nih.gov The ability to modify the ester groups allows for the introduction of various functionalities, making this compound a versatile starting material for constructing libraries of novel compounds for biological screening.

Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry due to their robust redox stability and the ease with which they can be functionalized. researchgate.netnih.gov These bidentate ligands form stable complexes with a wide array of transition metals. mdpi.comnih.gov Pyridine dicarboxylate esters, such as Dimethyl pyridine-2,6-dicarboxylate (B1240393) (an isomer of the title compound), have been shown to act as tridentate ligands, coordinating to metal atoms through the pyridine nitrogen and the carbonyl oxygens of the ester groups. researchgate.net By analogy, this compound can also be expected to function as a multidentate ligand, offering potential applications in the design of catalysts, photosensitizers, and novel supramolecular architectures. nih.govmdpi.com

Conversion to Pyridine-2,3-dicarboxylic Anhydride (B1165640) Derivatives

A key transformation of pyridinedicarboxylates is their conversion to the corresponding cyclic anhydride. This is typically a two-step process involving the hydrolysis of the diester to the dicarboxylic acid, followed by a dehydration reaction. google.comprepchem.com The hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate can be achieved by heating with aqueous sodium hydroxide (B78521). google.comprepchem.com The resulting 5-ethylpyridine-2,3-dicarboxylic acid can then be converted to the anhydride by heating with a dehydrating agent like acetic anhydride or by treatment with oxalyl chloride. guidechem.comgoogle.comchemicalbook.com The resulting 5-ethyl-2,3-pyridinedicarboxylic anhydride is a reactive intermediate itself, used in the synthesis of compounds like imazethapyr. google.com

| Reagent | Conditions | Reference |

|---|---|---|

| Acetic Anhydride | Reflux in an oil bath | guidechem.com |

| Oxalyl Chloride | Anhydrous toluene (B28343), catalytic DMF, heat | guidechem.comchemicalbook.com |

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformational Analysis

The electronic structure and conformational flexibility of a molecule are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in these investigations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometries, electronic properties, and relative stabilities of different isomers and conformers.

For instance, studies on various pyridine (B92270) dicarboxylic acid isomers, such as 2,3-pyridinedicarboxylic acid, have utilized DFT to analyze their geometric structures and reactivity. electrochemsci.org Research on pyridine-2,6-dicarboxylic acid has employed the B3LYP method with a 6-311++G(d,p) basis set to obtain an optimized structure, which then serves as the basis for further calculations of vibrational frequencies and electronic properties. researchgate.net Similar approaches would be applicable to Dimethyl 5-ethylpyridine-2,3-dicarboxylate to predict its most stable three-dimensional structure.

A computational study on dialkyl 5-oxo-5H- chemrevlett.comchemrevlett.comthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate, a related heterocyclic dicarboxylate, used the CAM-B3LYP/6-311G(d,p) level of theory to calculate the stability, dipole moment, and global reactivity parameters of different isomers. chemrevlett.comchemrevlett.com This highlights how DFT can be used to compare the relative energies of different structural arrangements.

Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Optimized geometry, vibrational frequencies | researchgate.net |

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information about the conformational landscape of a molecule in solution, revealing how it changes its shape over time and interacts with solvent molecules. While no specific MD simulation studies on this compound were identified, this technique is broadly applied to understand the behavior of organic molecules in different environments.

Reaction Pathway Predictions and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying key intermediates and transition states, as well as calculating the energetic profiles of chemical reactions.

The synthesis of pyridine-2,3-dicarboxylic acid esters can involve multiple steps, and computational methods can be used to model these reaction pathways. acs.org Theoretical calculations can help identify the most likely reaction mechanisms by comparing the activation energies of different possible routes. This allows for a deeper understanding of the factors that control the reaction's outcome and can aid in optimizing reaction conditions.

Thermochemical parameters, such as the enthalpy of formation and reaction enthalpies, are crucial for understanding the thermodynamics of a chemical process. These values can be calculated with a high degree of accuracy using computational methods. For example, DFT calculations can provide insights into the relative stability of reactants, products, and intermediates, which is essential for predicting the feasibility and spontaneity of a reaction. A study on pyridine dicarboxylic acids as corrosion inhibitors calculated parameters like ionization energy and electron affinity, which are related to the thermochemical properties of the molecules. electrochemsci.org

Table 2: Calculated Quantum Chemical Parameters for Pyridine Dicarboxylic Acid Isomers

| Isomer | Ionization Energy (eV) | Electron Affinity (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,3-Pyridinedicarboxylic acid | 12.04 | 3.51 | 8.53 |

| 2,4-Pyridinedicarboxylic acid | 12.33 | 3.23 | 9.10 |

| 2,5-Pyridinedicarboxylic acid | 12.33 | 3.45 | 8.88 |

| 2,6-Pyridinedicarboxylic acid | 12.59 | 3.12 | 9.47 |

Data sourced from a DFT study on pyridine dicarboxylic acids. electrochemsci.org

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity or Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or other properties. QSAR can be used to predict the chemical reactivity, toxicity, or environmental fate of a compound based on its molecular descriptors.

While a specific QSAR model for this compound has not been reported, QSAR studies are commonly performed on classes of pyridine derivatives to predict their properties. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Once a statistically significant model is developed, it can be used to predict the properties of new, untested compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of Dimethyl 5-ethylpyridine-2,3-dicarboxylate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the closely related analogue, Diethyl 5-ethylpyridine-2,3-dicarboxylate, reported ¹H NMR data in deuterochloroform (CDCl₃) shows characteristic signals for the ethyl groups and the pyridine (B92270) ring. The spectrum of this compound is expected to be similar for the pyridine core and the 5-ethyl group, with the key difference being the signals from the ester groups. The ethyl ester signals (a quartet and a triplet) would be replaced by two sharp singlets for the two distinct methyl ester groups.

Expected ¹H NMR Data for this compound

| Assigned Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (ethyl group) | Triplet (t) | ~1.30 | ~7.5 | 3H |

| CH₂ (ethyl group) | Quartet (q) | ~2.76 | ~7.5 | 2H |

| OCH₃ (ester at C-2) | Singlet (s) | ~3.90 | N/A | 3H |

| OCH₃ (ester at C-3) | Singlet (s) | ~3.95 | N/A | 3H |

| H-4 (pyridine ring) | Singlet (s) | ~7.96 | N/A | 1H |

| H-6 (pyridine ring) | Singlet (s) | ~8.60 | N/A | 1H |

Data is estimated based on known values for analogous structures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, providing a carbon fingerprint of the molecule. The spectrum for this compound would show distinct resonances for the ethyl group carbons, the two methyl ester carbons, the pyridine ring carbons, and the two carbonyl carbons of the ester groups.

Expected ¹³C NMR Data for this compound

| Assigned Carbon | Approx. Chemical Shift (δ, ppm) |

|---|---|

| Ethyl Group | |

| CH₃ | ~14-16 |

| CH₂ | ~25-27 |

| Ester Groups | |

| OCH₃ (at C-2) | ~52-54 |

| OCH₃ (at C-3) | ~52-54 |

| C=O (at C-2) | ~165-167 |

| C=O (at C-3) | ~166-168 |

| Pyridine Ring | |

| C-2 | ~148-150 |

| C-3 | ~128-130 |

| C-4 | ~137-139 |

| C-5 | ~145-147 |

| C-6 | ~152-154 |

Data is estimated based on typical chemical shifts for pyridine dicarboxylate esters.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its molecular formula. For this compound (C₁₁H₁₃NO₄), the calculated molecular weight is approximately 223.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z ≈ 223. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methoxy (B1213986) group (-OCH₃): Resulting in a fragment ion at [M-31]⁺.

Loss of a carbomethoxy group (-COOCH₃): Resulting in a fragment ion at [M-59]⁺.

Cleavage of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as it separates the compound from a mixture before it enters the mass spectrometer, ensuring that the resulting spectrum is from a pure substance. nih.gov

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for non-volatile sample analysis and purity determination. For pyridine derivatives, a reverse-phase HPLC method is typically employed. helixchrom.comhelixchrom.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

A typical HPLC method for analyzing this compound would involve:

Column: A C18 silica (B1680970) column.

Mobile Phase: A gradient or isocratic mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). helixchrom.com

Detection: A UV detector set to a wavelength where the pyridine ring strongly absorbs, typically around 250-270 nm.

Analysis: The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by comparing the peak area to that of a known concentration standard.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. cdc.gov It is used to separate and analyze volatile components, check for volatile impurities, or monitor reaction progress. agilent.comosha.gov

A standard GC analysis would utilize:

Column: A capillary column with a suitable stationary phase, such as a CP-Wax 51 for amines or a standard HP-5ms. agilent.com

Carrier Gas: An inert gas, typically helium or nitrogen. agilent.com

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) for sensitive quantification or a Mass Spectrometer (MS) for definitive identification of components. osha.govnih.gov

Temperature Program: The oven temperature is ramped up over time to elute compounds with different boiling points, from the most volatile to the least volatile.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.

For this compound, the IR spectrum would clearly show characteristic absorption bands confirming its structure.

Key Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Approx. Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring C-H | 3050-3150 |

| C-H Stretch (Aliphatic) | Ethyl & Methyl C-H | 2850-3000 |

| C=O Stretch | Ester Carbonyl | 1720-1740 |

| C=C and C=N Stretch | Pyridine Ring | 1550-1610 |

| C-O Stretch | Ester C-O | 1100-1300 |

Data is estimated based on characteristic frequencies for similar compounds. researchgate.netchemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

X-ray Crystallography for Definitive Solid-State Structure Determination (If Crystalline Forms are Available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. If a suitable crystal of this compound were obtained, the analysis would provide precise bond lengths, bond angles, and torsional angles.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, revealing the exact position of each atom. For related pyridine dicarboxylate esters that have been crystallized, the data typically includes: innovareacademics.in

Crystal System: (e.g., monoclinic, orthorhombic) nih.govmdpi.com

Space Group: (e.g., P2₁/c) mdpi.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

This information confirms the molecular connectivity and reveals details about the conformation of the molecule and how it packs into a crystal lattice, including any intermolecular interactions like hydrogen bonding. innovareacademics.in

Future Research Directions and Potential Innovations

Development of Green and Sustainable Synthetic Routes for Dimethyl 5-ethylpyridine-2,3-dicarboxylate

The chemical industry's shift towards environmental sustainability necessitates the development of green synthetic methodologies. Future research will likely focus on creating eco-friendly pathways to this compound that minimize waste, reduce energy consumption, and utilize less hazardous materials. The most promising and environmentally friendly approach for similar compounds, such as dimethyl carbonate, involves production from CO2 and methanol (B129727), utilizing the greenhouse gas CO2 with water as the only by-product. researchgate.net

Key areas of investigation could include:

Catalyst Development : Investigating novel heterogeneous and homogeneous catalysts that can facilitate the synthesis under milder reaction conditions, thereby reducing energy input.

Alternative Solvents : Exploring the use of green solvents like ionic liquids, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. One convenient and simple procedure for a related compound, 2,5-furandicarboxylic acid dimethyl ester (FDME), has been developed from galactaric acid via dimethyl carbonate chemistry. rsc.org

Bio-based Feedstocks : Investigating the potential of using renewable, bio-based starting materials for the synthesis of the pyridine (B92270) ring, moving away from petroleum-based precursors.

Exploration of Novel Catalytic Applications for the Compound and its Derivatives

The presence of a nitrogen atom within the pyridine ring and the oxygen atoms of the carboxylate groups makes this compound and its derivatives excellent candidates as ligands in coordination chemistry and catalysis. Future work could explore their potential in facilitating a wide range of organic transformations.

Potential research avenues include:

Asymmetric Catalysis : Designing chiral derivatives of the compound to serve as ligands for metal catalysts in asymmetric synthesis, a critical process in the pharmaceutical industry.

Organocatalysis : Investigating the potential of the molecule or its functionalized derivatives to act as metal-free organocatalysts.

Homogeneous and Heterogeneous Catalysis : Using the compound to synthesize metal complexes for applications in homogeneous catalysis or immobilizing these complexes on solid supports to create robust, recyclable heterogeneous catalysts. Pyridine-dicarboxylate linkers have already been used to assemble coordination polymers that show catalytic activity in Knoevenagel condensation. nih.gov

Investigation of New Chemical Transformations and Functionalizations

Expanding the chemical utility of this compound hinges on exploring new ways to modify its structure. Future research will likely focus on the selective transformation of its functional groups to create a diverse library of novel compounds. The diethyl analogue, Diethyl 5-Ethylpyridine-2,3-dicarboxylate, is already used as a reagent in the preparation of midazolinylpyridinecarboxylic acid. pharmaffiliates.com

Key areas for investigation include:

Selective Ester Manipulation : Developing methods for the selective hydrolysis, amidation, or reduction of one or both of the dimethyl ester groups to yield mono-acids, amides, or diols with tailored properties.

Pyridine Ring Functionalization : Exploring reactions such as electrophilic or nucleophilic substitution on the pyridine ring to introduce new functional groups, thereby modulating the electronic properties and steric profile of the molecule.

Derivatization of the Ethyl Group : Investigating chemical transformations of the 5-ethyl substituent to introduce further complexity and functionality.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To improve the synthesis and optimization of reactions involving this compound, modern technologies like flow chemistry and automated synthesis offer significant advantages over traditional batch processing. The continuous synthesis approach offered by flow chemistry is well-suited for chemical synthesis setups involving flow reactors. dtu.dk

Future research in this area could involve:

Development of Continuous Flow Synthesis : Designing and optimizing a continuous flow process for the production of the title compound, which can lead to higher yields, improved safety, and easier scalability.